2-Chloro-3-(3-chloropropyl)-6-ethylquinoline
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Overview
Description
Preparation Methods
The synthesis of 2-Chloro-3-(3-chloropropyl)-6-ethylquinoline typically involves the reaction of 2-chloro-3-(3-chloropropyl)quinoline with ethylating agents under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Chloro-3-(3-chloropropyl)-6-ethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
2-Chloro-3-(3-chloropropyl)-6-ethylquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6-ethylquinoline involves its interaction with specific molecular targets. It can bind to DNA or proteins, leading to the inhibition of essential biological processes. The pathways involved may include the disruption of cell division or the inhibition of enzyme activity .
Comparison with Similar Compounds
2-Chloro-3-(3-chloropropyl)-6-ethylquinoline can be compared with other quinoline derivatives such as:
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline: This compound has a methoxy group instead of an ethyl group, which may alter its chemical properties and biological activities.
2-Chloro-3-chloromethyl-6-ethoxyquinoline:
4-Chloro-6-ethoxyquinoline: This compound lacks the 3-chloropropyl group, which may result in different chemical and biological properties.
Properties
CAS No. |
948294-64-2 |
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Molecular Formula |
C14H15Cl2N |
Molecular Weight |
268.2 g/mol |
IUPAC Name |
2-chloro-3-(3-chloropropyl)-6-ethylquinoline |
InChI |
InChI=1S/C14H15Cl2N/c1-2-10-5-6-13-12(8-10)9-11(4-3-7-15)14(16)17-13/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
RRMOACZKYZGUTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl |
Origin of Product |
United States |
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